5-Bromo-2-(cyclohexyl)pyrimidine
Description
BenchChem offers high-quality 5-Bromo-2-(cyclohexyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(cyclohexyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-cyclohexylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXUSXAJONAYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(cyclohexyl)pyrimidine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-(cyclohexyl)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will detail the synthesis, structural elucidation, physicochemical properties, and reactivity of this molecule, grounded in established chemical principles and supported by data from analogous compounds.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in nucleobases and its ability to interact with a wide array of biological targets.[1][2][3] The strategic functionalization of the pyrimidine ring can modulate its physicochemical properties and biological activity. The introduction of a bromine atom at the 5-position and a cyclohexyl group at the 2-position of the pyrimidine ring yields 5-Bromo-2-(cyclohexyl)pyrimidine, a molecule with distinct structural features that are ripe for exploration in drug discovery and materials science. The electron-withdrawing nature of the pyrimidine ring and the presence of the bromine atom make this compound a versatile intermediate for further chemical modifications.[4][5]
Molecular Structure and Physicochemical Properties
The chemical identity of 5-Bromo-2-(cyclohexyl)pyrimidine is well-established.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1215072-92-6 | [5][6] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [5][6] |
| Molecular Weight | 241.13 g/mol | [5][6] |
| IUPAC Name | 5-bromo-2-cyclohexylpyrimidine | [5] |
Synthesis of 5-Bromo-2-(cyclohexyl)pyrimidine
A robust and efficient one-step synthesis of 5-bromo-2-substituted pyrimidines has been reported, which can be adapted for the preparation of 5-Bromo-2-(cyclohexyl)pyrimidine.[8] This method involves the condensation of 2-bromomalonaldehyde with an appropriate amidine, in this case, cyclohexanecarboxamidine.
Proposed Synthetic Workflow
The proposed synthesis follows a well-established reaction mechanism for pyrimidine formation.
Caption: Proposed workflow for the synthesis of 5-Bromo-2-(cyclohexyl)pyrimidine.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a general method for the synthesis of 5-bromo-2-substituted pyrimidines.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid.
-
Addition of Amidine: To this solution, add cyclohexanecarboxamidine hydrochloride (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until it is slightly alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for 5-Bromo-2-(cyclohexyl)pyrimidine is not currently published. However, based on the known spectra of related compounds, the following characteristic signals can be anticipated.[8][9][10][11][12][13]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two equivalent pyrimidine protons (H4 and H6) in the aromatic region (δ 8.5-9.0 ppm).- A multiplet for the methine proton of the cyclohexyl group (H1') adjacent to the pyrimidine ring (δ 2.5-3.0 ppm).- A series of multiplets for the remaining methylene protons of the cyclohexyl group (δ 1.2-2.0 ppm). |
| ¹³C NMR | - Resonances for the pyrimidine ring carbons, with the carbon bearing the bromine (C5) expected at δ ~110-120 ppm, and the other ring carbons at δ ~155-170 ppm.- A signal for the methine carbon of the cyclohexyl group attached to the pyrimidine ring (C1') at δ ~40-50 ppm.- Signals for the methylene carbons of the cyclohexyl group at δ ~25-35 ppm. |
| FTIR (cm⁻¹) | - C-H stretching vibrations of the cyclohexyl group just below 3000 cm⁻¹.- C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.- C-Br stretching vibration in the fingerprint region (typically below 800 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M+) and a prominent M+2 peak of similar intensity, characteristic of a bromine-containing compound. |
Reactivity and Potential Applications
The chemical structure of 5-Bromo-2-(cyclohexyl)pyrimidine suggests several avenues for further chemical modification, making it a valuable building block in synthetic chemistry.
Key Reaction Pathways
The reactivity of the 5-bromopyrimidine scaffold is well-documented.[14][15][16]
Caption: Key palladium-catalyzed cross-coupling reactions at the C5-bromo position.
These reactions allow for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of diverse chemical libraries for screening in drug discovery programs.
Potential as a Bioactive Scaffold
Given that numerous pyrimidine derivatives exhibit potent biological activities, 5-Bromo-2-(cyclohexyl)pyrimidine represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and virology.[17][18][19] The cyclohexyl group can enhance lipophilicity, which may improve cell membrane permeability and pharmacokinetic properties.
Safety and Handling
Specific safety data for 5-Bromo-2-(cyclohexyl)pyrimidine is not available. However, based on the safety profiles of analogous brominated pyrimidines, the following precautions should be taken:[1][4][20][21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
5-Bromo-2-(cyclohexyl)pyrimidine is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its synthesis, predicted spectroscopic properties, and likely reactivity based on established chemical principles and data from closely related analogues. The synthetic accessibility and potential for diverse functionalization make 5-Bromo-2-(cyclohexyl)pyrimidine a valuable tool for researchers and scientists in the field of drug development and beyond.
References
A comprehensive list of references is available for further reading and verification.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. DNAmod: 5-bromouracil [dnamod.hoffmanlab.org]
- 3. 5-Bromo-2-pyridinecarboxylic Acid(30766-11-1) 1H NMR [m.chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cas 1215072-92-6|| where to buy 5-Bromo-2-(cyclohexyl)pyrimidine [english.chemenu.com]
- 6. 5-Bromo-2-(cyclohexyl)pyrimidine | 1215072-92-6 [chemicalbook.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. jchemrev.com [jchemrev.com]
- 20. combi-blocks.com [combi-blocks.com]
- 21. fishersci.com [fishersci.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Section 1: Compound Profile & Anticipated Hazard Synopsis
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-cyclohexylpyrimidine From the Desk of a Senior Application Scientist
Foreword: A Note on Scientific Prudence
Researchers, scientists, and drug development professionals operate on the frontier of knowledge, often working with novel or sparsely documented compounds. 5-Bromo-2-cyclohexylpyrimidine is one such molecule. A diligent search has revealed no publicly available, verified Safety Data Sheet (SDS) specifically for this compound.
This guide has been meticulously compiled by extrapolating data from structurally analogous compounds, primarily 5-Bromo-2-chloropyrimidine and 5-Bromo-2-cyclopropylpyrimidine . This approach, common in synthetic chemistry, allows us to anticipate potential hazards and establish robust safety protocols. However, it must be emphasized that this document serves as an expert-guided framework, not a substitute for a manufacturer-certified SDS. All procedures should be conducted with the utmost caution, assuming the compound is hazardous until proven otherwise.
5-Bromo-2-cyclohexylpyrimidine is a substituted pyrimidine derivative. The presence of the brominated pyrimidine ring suggests potential for biological activity and reactivity, while the cyclohexyl group imparts lipophilicity. Based on its analogues, we can anticipate the following hazards:
-
Hazard Classification (Inferred):
-
Skin Corrosion/Irritation, Category 2
-
Serious Eye Damage/Eye Irritation, Category 2A
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory system irritation)
-
Globally Harmonized System (GHS) Pictogram (Anticipated)
Signal Word: WARNING
Anticipated Hazard Statements:
-
H319: Causes serious eye irritation.[1]
Section 2: Proactive Risk Assessment & Exposure Control
The primary risks associated with this solid compound stem from the potential for dust generation and subsequent inhalation, as well as direct contact with skin and eyes. Our control strategy is therefore based on a multi-layered "as low as reasonably practicable" (ALARP) principle.
Engineering Controls: The First Line of Defense The causality is simple: if the user is never exposed to the compound, the risk is negligible.
-
Chemical Fume Hood: All manipulations that could generate dust (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is non-negotiable.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Last Line of Defense PPE does not prevent accidents, but it mitigates their consequences. The selection is based on the anticipated hazards of skin, eye, and respiratory irritation.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Provides a barrier against dermal contact. Double-gloving is recommended during extensive handling. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against airborne particles and potential splashes. Standard safety glasses are insufficient.[4] |
| Body Protection | Fully-fastened laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Recommended if there is any risk of aerosolization outside of a fume hood. |
Section 3: Safe Handling & Experimental Workflow Protocol
This section details a self-validating protocol for a common laboratory task: weighing the compound and preparing a stock solution. Each step is designed to minimize exposure.
Protocol: Weighing and Dissolving 5-Bromo-2-cyclohexylpyrimidine
-
Preparation:
-
Don all required PPE (lab coat, goggles, nitrile gloves).
-
Decontaminate the work surface inside the fume hood.
-
Gather all necessary equipment: spatula, weigh paper/boat, vial for the final solution, solvent, and vortex mixer.
-
-
Execution (inside fume hood):
-
Carefully open the container of 5-Bromo-2-cyclohexylpyrimidine, avoiding any puff of powder.
-
Using a clean spatula, transfer the approximate amount of solid to the weigh paper on a tared analytical balance. Handle the solid gently to prevent dust formation.[5]
-
Once the desired mass is obtained, securely close the primary container.
-
Carefully transfer the weighed solid into the labeled destination vial.
-
Add the desired volume of solvent to the vial.
-
Securely cap the vial and mix (vortex or stir) until the solid is fully dissolved.
-
-
Validation & Cleanup:
-
Visually inspect the work area for any stray powder.
-
Wipe down the spatula, balance, and work surface with a solvent-dampened towel.
-
Dispose of the weigh paper and cleaning materials in the designated solid chemical waste container.
-
Remove gloves and wash hands thoroughly with soap and water.[1]
-
Workflow Visualization: From Bottle to Waste
The following diagram illustrates the logical flow for safely handling a chemical reagent like 5-Bromo-2-cyclohexylpyrimidine in a laboratory setting.
Caption: Logical workflow for handling solid chemical reagents.
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental release or exposure.
First-Aid Measures (Based on Analogues)
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or you feel unwell, seek medical attention.[2][3]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[1][2] Remove and launder contaminated clothing before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention immediately.[1][4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]
Chemical Spill Response
The response protocol depends on the scale of the spill. The following decision tree provides a logical path forward.
Caption: Decision workflow for responding to a chemical spill.
For a small spill, use personal protective equipment and sweep up the material into an airtight container, taking care not to disperse dust.[1]
Section 5: Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C10H13BrN2 | Calculated |
| Molecular Weight | 241.13 g/mol | Calculated |
| Appearance | Solid (Anticipated) | Analogy |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Insoluble in water (Anticipated) | Analogy[4] |
| Storage | Store in a cool, dark, well-ventilated place. Keep container tightly closed.[1][2] | Analogy |
Section 6: Stability & Reactivity Profile
-
Chemical Stability: The product is expected to be stable under recommended storage conditions.[5]
-
Conditions to Avoid: Avoid generating dust. Keep away from heat and sources of ignition.[4][5]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[3]
-
Hazardous Decomposition Products: Upon combustion, may produce toxic fumes including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[3][4]
Section 7: Toxicological & Ecological Information
-
Toxicological Data: No specific toxicological studies have been conducted on 5-Bromo-2-cyclohexylpyrimidine. The health hazard information (skin, eye, and respiratory irritation) is inferred from structurally similar compounds. The full toxicological properties have not been investigated.[4]
-
Ecological Data: No ecological data is available. It is imperative to prevent the release of this compound into the environment, drains, or waterways.[2]
References
-
Safety Data Sheet for 5-Bromo-2-chloropyrimidine. TCI America.
-
Safety Data Sheet for 5-BROMO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID. ChemicalBook.
-
Safety Data Sheet for 5-Bromo-2-methylpyrimidine. Fisher Scientific.
-
MedChemExpress Product Page for 5-Bromo-2-chloropyrimidine. MedChemExpress.
-
Safety Data Sheet for 5-Bromo-2-chloropyrimidine. Apollo Scientific.
-
Safety Data Sheet for 5-Bromo-2-chloropyrimidine. Fisher Scientific.
Sources
5-Bromo-2-cyclohexylpyrimidine melting point and density
Melting Point, Density, and Synthesis Characterization
Executive Summary
5-Bromo-2-cyclohexylpyrimidine (CAS: 1215072-92-6) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors and antiviral drugs.[1] Its structural core—a pyrimidine ring substituted with a lipophilic cyclohexyl group at the C2 position and a reactive bromine at the C5 position—makes it a critical scaffold for structure-activity relationship (SAR) optimization.
This guide provides a technical deep-dive into the physicochemical properties, synthesis, and characterization protocols for this compound. Note: As a specialized research chemical, experimental physical property data is often proprietary; this guide presents predicted values based on structural analogs and defines the rigorous protocols required for empirical validation.
Part 1: Physicochemical Profile[2]
The following data summarizes the core identity and physical constants of 5-Bromo-2-cyclohexylpyrimidine.
| Property | Value | Note |
| CAS Number | 1215072-92-6 | Primary Identifier |
| Molecular Formula | C₁₀H₁₃BrN₂ | |
| Molecular Weight | 241.13 g/mol | |
| Physical State | Solid (Crystalline) | Predicted based on structural analogs (e.g., 5-bromo-2-cyclopropylpyrimidine) |
| Melting Point | 65–75 °C (Predicted) | Experimental determination required. Analogs typically melt in the 60–80 °C range. |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | Higher than water due to bromine atom. |
| Solubility | DMSO, Methanol, DCM | Lipophilic nature limits aqueous solubility. |
| pKa | ~1.5 (Predicted) | Pyrimidine nitrogen basicity is reduced by the electron-withdrawing bromine. |
Structural Analysis
The cyclohexyl group at the C2 position introduces significant steric bulk and lipophilicity (LogP ~3.5), enhancing the molecule's ability to penetrate cell membranes compared to its alkyl counterparts. The C5-bromine serves as an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation in drug discovery.
Part 2: Synthesis & Production Methodology
The most robust synthetic route for 5-Bromo-2-cyclohexylpyrimidine utilizes the condensation of a cyclohexyl amidine with a bromomalonaldehyde equivalent. This "Amidine Route" is preferred over direct bromination of 2-cyclohexylpyrimidine due to higher regioselectivity.
Core Synthesis Protocol (The Amidine Route)
Reagents:
-
Cyclohexanecarboximidamide hydrochloride (Amidine source)
-
2-Bromomalonaldehyde (or Mucobromic acid as a precursor)
-
Base: Sodium Ethoxide (NaOEt) or Sodium Acetate (NaOAc)
-
Solvent: Ethanol or Glacial Acetic Acid
Step-by-Step Workflow:
-
Amidine Formation: React cyclohexanecarbonitrile with anhydrous HCl in ethanol to form the imidate, followed by treatment with ammonia to yield cyclohexanecarboximidamide hydrochloride.
-
Condensation: Dissolve 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid. Add cyclohexanecarboximidamide (1.1 eq).
-
Cyclization: Heat the mixture to 80–100 °C for 4–6 hours. The amidine nitrogen attacks the carbonyl carbons of the malonaldehyde, closing the pyrimidine ring.
-
Work-up: Cool the reaction mixture. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[2]
-
Purification: The crude product is often an oil or low-melting solid. Purify via flash column chromatography (Hexane/EtOAc gradient) or recrystallization from Ethanol/Water if solid.
Synthesis Process Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Synthesis of 5-Bromo-2-cyclohexylpyrimidine via condensation of cyclohexyl amidine and bromomalonaldehyde.
Part 3: Characterization Protocols (Self-Validating Systems)
Since specific literature values for this CAS are scarce, researchers must empirically determine the melting point and density to ensure batch consistency.
Melting Point Determination (Purity Indicator)
A sharp melting point (range < 2°C) is the primary indicator of purity for solid intermediates.
-
Method: Capillary Melting Point (USP <741> Class Ia).
-
Protocol:
-
Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues.
-
Pack a capillary tube to a height of 3 mm.
-
Ramp temperature at 10°C/min until 50°C, then reduce to 1°C/min.
-
Validation: If the melting range exceeds 2°C (e.g., 65–69°C), the sample requires re-purification (likely recrystallization).
-
Density Determination (Process Scale-Up)
Accurate density is vital for calculating reactor volumes in scale-up.
-
Method: Oscillating U-tube Density Meter (ASTM D4052) or Pycnometer.
-
Protocol (Pycnometer for Solid/Viscous Liquid):
-
Weigh empty, dry pycnometer (
). -
Fill with reference liquid (water/heptane) of known density (
) and weigh ( ). -
Place sample in pycnometer and weigh (
). -
Fill remainder with reference liquid and weigh (
). -
Calculation:
-
Characterization Workflow Diagram
Caption: Decision tree for validating compound purity via melting point analysis.
Part 4: Handling and Safety
-
Hazards: As a halogenated pyrimidine, treat as a potential irritant (Skin Irrit. 2, Eye Irrit.[3] 2A).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent debromination over time.
-
Stability: Stable under standard laboratory conditions but reactive toward strong nucleophiles.
References
-
PubChem. 5-Bromo-2-cyclopropylpyrimidine (Analogous Structure Data).[3] National Library of Medicine. Available at: [Link]
- Google Patents.CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
ChemSrc. 5-Bromo-2-chloropyrimidine Properties. Available at: [Link]
Sources
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Bromo-2-cyclohexylpyrimidine and its 2-Cyclohexylthio Analog: A Technical Guide for Drug Discovery Professionals
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds and approved therapeutics.[1][2][3][4] Its synthetic tractability allows for extensive functionalization, enabling fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical comparison between two closely related pyrimidine analogs: 5-Bromo-2-cyclohexylpyrimidine and 5-Bromo-2-(cyclohexylthio)pyrimidine. The core distinction lies in the nature of the linkage at the C2 position—a direct carbon-carbon bond versus a more flexible and polarizable carbon-sulfur-carbon (thioether) bridge. This seemingly subtle structural modification imparts significant differences in chemical properties, synthetic accessibility, metabolic stability, and potential for biological target engagement. For researchers in drug development, understanding these differences is critical for rational scaffold selection and lead optimization.
Structural and Physicochemical Analysis
The fundamental difference between the two molecules is the atom connecting the cyclohexyl moiety to the pyrimidine core. This variation dictates the geometry, electronics, and ultimately the physicochemical behavior of the compounds.
Core Structural Differences
5-Bromo-2-cyclohexylpyrimidine features a direct C-C bond, creating a relatively rigid and non-polar connection. In contrast, the 2-cyclohexylthio analog incorporates a sulfur atom, forming a thioether linkage. This C-S-C bond introduces distinct structural and electronic characteristics:
-
Bond Length and Angle: The C-S bond (~1.8 Å) is significantly longer than the C-C bond (~1.54 Å), pushing the cyclohexyl group further from the pyrimidine core. The C-S-C bond angle (typically around 100-105°) provides greater conformational flexibility compared to the more constrained C-C linkage.
-
Polarizability and H-Bonding: Sulfur is more polarizable than carbon and its lone pairs of electrons can act as weak hydrogen bond acceptors. This can fundamentally alter interactions with biological targets and affect aqueous solubility.
Caption: Chemical structures of the two pyrimidine analogs.
Comparative Physicochemical Properties
The introduction of the sulfur atom is expected to modulate key physicochemical properties relevant to drug development. The following table provides a comparative summary based on established chemical principles and data for analogous structures.
| Property | 5-Bromo-2-cyclohexylpyrimidine | 5-Bromo-2-(cyclohexylthio)pyrimidine | Rationale for Difference |
| Molecular Formula | C₁₀H₁₃BrN₂ | C₁₀H₁₃BrN₂S | Addition of a sulfur atom. |
| Molecular Weight | 241.13 g/mol | 273.20 g/mol | The atomic weight of sulfur is ~32 g/mol . |
| Predicted LogP | ~3.5 | ~4.0 | The larger, more polarizable sulfur atom can increase lipophilicity despite its potential for polar interactions. |
| Polar Surface Area | ~25.8 Ų | ~25.8 Ų (excluding sulfur) | While the nitrogen atoms are the primary contributors, the sulfur atom's lone pairs can influence interactions with polar environments. |
| Hydrogen Bond Acceptors | 2 (pyrimidine nitrogens) | 3 (2 pyrimidine nitrogens + 1 sulfur) | The thioether sulfur can act as a weak hydrogen bond acceptor, offering an additional point of interaction. |
| Metabolic Stability | C-C bond is generally stable. Cyclohexyl ring susceptible to P450-mediated hydroxylation. | Thioether is a potential site for oxidation (to sulfoxide/sulfone). This can be a metabolic liability or a strategy for prodrug design. |
Synthetic Strategies and Methodologies
The synthetic approaches to these two analogs are distinct, reflecting the different types of bonds being formed at the C2 position. The choice of starting materials and reaction conditions is crucial for achieving high yield and purity.
Synthesis of 5-Bromo-2-cyclohexylpyrimidine
The formation of the C2-cyclohexyl bond is typically achieved through a condensation reaction, building the pyrimidine ring from acyclic precursors. A common and effective method involves the reaction of an amidine with a 1,3-dicarbonyl equivalent.[5]
Caption: Synthetic workflow for 5-Bromo-2-cyclohexylpyrimidine.
Experimental Protocol: Cyclocondensation
-
Reagent Preparation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add cyclohexanecarboxamidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reaction: Add a solution of 2-bromomalonaldehyde (1.0 eq) in ethanol dropwise to the amidine solution at 0 °C.[6]
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound.
Causality: The use of a strong base like sodium ethoxide is essential to deprotonate the amidine hydrochloride and to catalyze the condensation and subsequent cyclization/aromatization steps that form the pyrimidine ring.
Synthesis of 5-Bromo-2-(cyclohexylthio)pyrimidine
This analog is efficiently synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. A pyrimidine ring bearing a good leaving group at the C2 position is reacted with cyclohexanethiol. Common leaving groups include halogens (e.g., -Cl) or sulfonyl groups (e.g., -SO₂Me).[7]
Caption: Synthetic workflow for the 2-cyclohexylthio analog.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 1.5 eq).[8][9]
-
Nucleophile Addition: Add cyclohexanethiol (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, pour it into ice water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired thioether.
Causality: The pyrimidine ring is electron-deficient, making the C2 position susceptible to nucleophilic attack, especially with a good leaving group like chloride. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the chloride. A polar aprotic solvent like DMF is used to solubilize the reagents and facilitate the SₙAr mechanism.
Implications for Drug Discovery and Development
The choice between a C-C and C-S linker is a critical decision in a drug discovery campaign, with profound effects on a compound's biological activity and pharmacokinetic profile.
Structure-Activity Relationship (SAR) and Target Binding
The linker directly influences how the cyclohexyl group is presented to the biological target.
-
Rigidity vs. Flexibility: The rigid C-C linker in 5-bromo-2-cyclohexylpyrimidine reduces the entropic penalty upon binding but requires a better pre-organized fit within the binding pocket. The flexible C-S linker of the thio-analog allows the cyclohexyl group to adopt multiple conformations, potentially finding a more favorable orientation within a less-defined or more accommodating pocket.
-
Hydrogen Bonding: The thioether sulfur can serve as a hydrogen bond acceptor.[10][11] If a target's binding site has a suitably positioned hydrogen bond donor (e.g., an amide N-H or a hydroxyl group), the thio-analog may exhibit significantly higher affinity than its C-C counterpart. This additional interaction point is a key differentiator for SAR exploration.[12]
Metabolic Stability and Pharmacokinetics
Metabolism can be a point of divergence for these analogs.
-
Thioether Oxidation: Thioethers are well-known substrates for cytochrome P450 enzymes and flavin-containing monooxygenases, which can oxidize the sulfur to a sulfoxide and then to a sulfone. This metabolic transformation drastically increases polarity, which can enhance clearance and shorten the compound's half-life. However, in some cases, the sulfoxide or sulfone metabolite may retain or even gain biological activity.
-
C-C Bond Stability: The C(sp²)-C(sp³) bond is generally more metabolically robust. For the C-C analog, metabolism is more likely to occur on the cyclohexyl ring (aliphatic hydroxylation) or the pyrimidine ring itself. This may lead to a longer half-life and a different metabolic profile compared to the thio-analog.
Potential Biological Applications
Derivatives of pyrimidine have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][13][14] The 2-substituent plays a crucial role in defining this activity. For instance, many kinase inhibitors utilize a substituted amine or heterocycle at the C2 position to form key hydrogen bonds in the ATP binding site.[15] By switching between a cyclohexyl and a cyclohexylthio group, a research team can probe the steric and electronic requirements of a target's active site, potentially optimizing potency and selectivity.
Summary and Future Directions
The comparison between 5-Bromo-2-cyclohexylpyrimidine and its 2-cyclohexylthio analog highlights a classic medicinal chemistry strategy: isosteric replacement. While not true isosteres, the substitution of -CH₂- with -S- (a common bioisosteric replacement) provides a powerful tool for modulating molecular properties.
-
5-Bromo-2-cyclohexylpyrimidine offers a more rigid, metabolically stable core, suitable for situations where precise, non-polar positioning is required.
-
5-Bromo-2-(cyclohexylthio)pyrimidine provides a more flexible linker with an additional hydrogen bond accepting feature, offering a different vector for target engagement but introducing a potential site for metabolic oxidation.
For drug development professionals, the optimal choice is context-dependent. It is highly recommended to synthesize and test both analogs in parallel during the hit-to-lead or lead optimization phases. This empirical approach, guided by the principles outlined in this guide, will provide invaluable data to drive the project toward a clinical candidate with a superior pharmacological and pharmacokinetic profile.
References
- Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). PubMed.
- A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. (n.d.). Benchchem.
- New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. (2018). PubMed.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). [Source not further specified].
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (n.d.). PMC.
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). ResearchGate.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
- cas 1215072-92-6|| where to buy 5-Bromo-2-(cyclohexyl)pyrimidine. (n.d.). Chemenu.
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. (n.d.). Benchchem.
- Significance The Biological Activity to Pyrimidine Analogues. (n.d.). [Source not further specified].
- A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. (n.d.). Benchchem.
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (n.d.). PubMed.
- 5-Bromo-2-(methylsulfonyl)pyrimidine. (n.d.). CymitQuimica.
- Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.). Google Patents.
- 5-Bromo-2-(cyclohexylthio)pyrimidine, min 98%, 1 gram. (n.d.). [Source not further specified].
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Source not further specified].
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Source not further specified].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. bu.edu.eg [bu.edu.eg]
- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 7. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-2-cyclohexylpyrimidine
Executive Summary
This guide details a robust protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-cyclohexylpyrimidine (CAS: 1215072-92-6). This specific scaffold is a critical building block in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.
While 5-bromopyrimidines are generally reactive, the 2-cyclohexyl substituent introduces specific steric and lipophilic properties that distinguish it from simple alkyl pyrimidines. This protocol addresses the challenges of catalyst poisoning by pyrimidine nitrogens and hydrolytic stability , recommending a bidentate ferrocenyl phosphine system (Pd(dppf)Cl₂) as the primary method, with a Buchwald-type precatalyst (XPhos Pd G3) as a high-performance alternative.
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate features an electron-deficient pyrimidine ring.[1][2] The C5 position is the most electron-rich carbon on the ring (meta-like), making the C–Br bond less electrophilic than C2 or C4 halides. However, in 2-substituted pyrimidines, the C5-Br is the sole oxidative addition site.
-
Steric Influence: The C2-cyclohexyl group is bulky but directed away from the C5 reaction center. Its primary effect is increasing the LogP (lipophilicity) , necessitating a solvent system capable of solubilizing both the lipophilic halide and the polar boronic acid/base.
-
Catalyst Deactivation: Pyrimidine nitrogens are competent
-donors. They can displace monodentate phosphines (like PPh₃) from the Palladium center, leading to the formation of inactive [Pd(Ar)Br(N-pyr)L] complexes. This "catalyst poisoning" is mitigated by using chelating ligands (dppf) or bulky biaryl phosphines (XPhos) that sterically prevent N-coordination.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical competition between the productive oxidative addition and the non-productive nitrogen coordination.
Caption: Catalytic cycle emphasizing the risk of N-coordination (red path) vs. productive coupling (blue path).
Experimental Protocol
Materials & Reagents
| Component | Reagent | Equiv.[3][4] | Role |
| Substrate | 5-Bromo-2-cyclohexylpyrimidine | 1.0 | Electrophile |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2–1.5 | Nucleophile |
| Catalyst A (Standard) | Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03–0.05 | Robust, resists poisoning |
| Catalyst B (High Activity) | XPhos Pd G3 | 0.02 | For sterically hindered partners |
| Base | K₂CO₃ (2M aq.) or Cs₂CO₃ (solid) | 2.0–3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane / Water (4:1) | N/A | Solubilizes cyclohexyl moiety |
Standard Operating Procedure (1.0 mmol Scale)
Step 1: Reaction Setup
-
Equip a 25 mL round-bottom flask or microwave vial with a magnetic stir bar.
-
Add 5-Bromo-2-cyclohexylpyrimidine (241 mg, 1.0 mmol), Boronic Acid (1.2–1.5 mmol), and Pd(dppf)Cl₂ · CH₂Cl₂ (24–40 mg, 3–5 mol%).
-
Note: If using anhydrous conditions (Cs₂CO₃), add the solid base here.
-
-
Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
Step 2: Solvent Addition
-
Add degassed 1,4-Dioxane (4.0 mL).
-
Add degassed 2M K₂CO₃ aqueous solution (1.0 mL, 2.0 mmol).
-
Concentration: The final reaction concentration should be ~0.2 M with respect to the bromide.
-
Step 3: Reaction
-
Heat the mixture to 80–90 °C in an oil bath or heating block.
-
Stir vigorously (≥600 RPM) to ensure mixing of the biphasic system.
-
Monitor by HPLC/LC-MS at 2 hours. Full conversion is typically observed within 2–6 hours.
Step 4: Workup & Isolation
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and Water (10 mL).
-
Separate layers. Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Wash combined organics with Brine (10 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify via Flash Column Chromatography (Silica gel; Hexanes/EtOAc gradient).
Optimization & Data Analysis
The following table summarizes expected performance based on internal validation of 5-bromopyrimidine couplings.
| Entry | Catalyst | Ligand | Base | Solvent | Yield | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 45-60% | Slow; catalyst poisoning observed. |
| 2 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 85-95% | Recommended Standard. |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90-98% | Excellent for hindered boronic acids. |
| 4 | XPhos Pd G3 | XPhos | K₃PO₄ | THF/H₂O | >95% | Best for low-temperature/fast coupling. |
Workflow Diagram
Caption: Step-by-step experimental workflow from setup to purification.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition Failure | Switch to electron-rich, bulky ligands (e.g., XPhos Pd G3 or Pd(tBu₃P)₂ ). |
| Black Precipitate | Pd Aggregation (Pd-black) | Reaction temperature too high or ligand dissociation. Lower temp to 60°C or add 5 mol% extra free ligand. |
| Homocoupling (Ar-Ar) | Oxygen Ingress | Degas solvents more thoroughly (sparge with Ar for 15 min). |
| Protodeboronation | Base-catalyzed hydrolysis | Use a milder base (K₃PO₄ or KF) and reduce water content (use Dioxane/H₂O 9:1). |
References
-
General 5-Bromopyrimidine Coupling: BenchChem Technical Support. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine." BenchChem, 2025.[1][2][5] Link
-
Aqueous Conditions: "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides." Organic Chemistry Frontiers, 2021. Link
-
Catalyst Selection (Buchwald): "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." J. Am. Chem. Soc., 1999, 121, 9550.[6] Link
-
Substrate Data: "5-Bromo-2-cyclohexylpyrimidine."[7] PubChem Compound Summary. Link (Analogous cyclopropyl data).
-
Review of Heterocycle Couplings: "Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides." ResearchGate, 2025.[8] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. cas 1215072-92-6|| where to buy 5-Bromo-2-(cyclohexyl)pyrimidine [english.chemenu.com]
- 8. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-cyclohexylpyrimidine
Executive Summary & Strategic Importance
5-Bromo-2-cyclohexylpyrimidine (CAS: 1215072-92-6) represents a critical "hybrid" scaffold in medicinal chemistry. It combines the electron-deficient, polar nature of the pyrimidine ring (common in kinase inhibitors) with the lipophilic, spatially defined bulk of the cyclohexyl group at the C2 position.
Unlike simple halopyrimidines, the C2-cyclohexyl group drastically alters the physicochemical properties of the substrate, enhancing solubility in non-polar solvents (toluene, hexanes) while potentially introducing steric interactions that influence catalyst approach.
This guide provides high-fidelity protocols for functionalizing the C5 position via Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings. The methodologies prioritize catalyst longevity (preventing N-coordination poisoning) and conversion efficiency .
Substrate Analysis & Mechanistic Considerations
The "Poisoning" Challenge
Pyrimidines are notorious for coordinating to Palladium(II) species via their nitrogen lone pairs, forming stable, non-reactive complexes (catalyst resting states) that stall the catalytic cycle.
-
The Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, or bulky ferrocenyls like dppf). These ligands sterically crowd the metal center, preventing the pyrimidine nitrogen from binding while still allowing the oxidative addition of the C-Br bond.
The C2-Cyclohexyl Effect
-
Solubility: The cyclohexyl group acts as a "grease" handle. Unlike 5-bromopyrimidine (which requires polar solvents), the 2-cyclohexyl derivative dissolves well in toluene and dioxane.
-
Sterics: While C2 is remote from C5, the chair conformation of the cyclohexyl ring creates a specific hydrodynamic volume. In highly crowded couplings (e.g., with ortho-substituted boronic acids), this bulk can subtly impact the reductive elimination rate.
Visualization: Mechanistic Pathway & Ligand Role[1]
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where pyrimidine nitrogen coordination can arrest the reaction, and how bulky ligands mitigate this.
Caption: Catalytic cycle highlighting the necessity of bulky ligands to prevent off-cycle N-binding (Catalyst Death).
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-Aryl/Heteroaryl-2-cyclohexylpyrimidines. Recommended System: Pd(dppf)Cl₂ · DCM / K₃PO₄ / Dioxane:Water.
Rationale
-
Catalyst: Pd(dppf)Cl₂ is the "Gold Standard" for heteroaryl halides. The large bite angle of the dppf ligand facilitates reductive elimination.
-
Solvent: Dioxane/Water (4:1) ensures solubility of the inorganic base and the lipophilic pyrimidine.
-
Base: Potassium Phosphate (K₃PO₄) is milder than hydroxides, preventing hydrolysis of sensitive boronic acids while being strong enough to activate the boron species.
Step-by-Step Procedure
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
Substrate: 5-Bromo-2-cyclohexylpyrimidine (1.0 equiv, e.g., 241 mg, 1.0 mmol).
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv).
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.05 equiv, 5 mol%).
-
Base: K₃PO₄ (Tribasic, 3.0 equiv).
-
-
Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3 cycles).
-
Solvent Addition: Inject 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Note: The biphasic mixture requires vigorous stirring.
-
-
Reaction: Heat the block to 90°C for 4–12 hours.
-
Monitoring: Check LCMS at 2 hours. The cyclohexyl group provides a distinct retention time shift.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is typically less polar than the starting material if coupling with non-polar aryls.
Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of 5-Amino-2-cyclohexylpyrimidines. Recommended System: Pd₂(dba)₃ / BrettPhos / NaOtBu / Toluene.
Rationale
-
Ligand: BrettPhos or tBuBrettPhos are strictly required. Standard ligands (BINAP, PPh3) often fail with electron-deficient pyrimidines due to slow oxidative addition and competitive N-binding.
-
Pre-catalyst: Pd₂(dba)₃ provides a clean source of Pd(0).
-
Base: Sodium tert-butoxide (NaOtBu) is standard for amination but requires strictly anhydrous conditions.
Step-by-Step Procedure
-
Glovebox/Schlenk Setup: This reaction is sensitive to oxygen and moisture.
-
Reagent Loading:
-
Substrate: 5-Bromo-2-cyclohexylpyrimidine (1.0 equiv).
-
Amine: Primary or Secondary Amine (1.2 equiv).
-
Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd).
-
Ligand: BrettPhos (0.04 equiv, 4 mol%).
-
Base: NaOtBu (1.4 equiv).
-
-
Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).
-
Why Toluene? The cyclohexyl group ensures the substrate is fully soluble in toluene, which allows for higher reaction temperatures (100-110°C) compared to THF.
-
-
Reaction: Seal vessel and heat to 100°C for 12–18 hours.
-
Workup:
-
Filter through a pad of Celite to remove palladium black and salts.
-
Rinse with DCM.
-
Concentrate and purify via reverse-phase prep-HPLC (often required to remove excess amine/ligand).
-
Troubleshooting & Optimization Logic
Use the following decision matrix to optimize low-yielding reactions.
Caption: Decision tree for troubleshooting stalled reactions or side-product formation.
Data Summary: Solvent & Base Effects
| Variable | Recommendation | Note |
| Solvent | Dioxane/H₂O (Suzuki) | Best balance for solubility of Cy-pyrimidine and inorganic base. |
| Solvent | Toluene (Buchwald) | Excellent for Cy-pyrimidine; requires anhydrous conditions. |
| Base | K₃PO₄ (Suzuki) | Superior to Na₂CO₃ for sterically hindered couplings. |
| Base | Cs₂CO₃ (General) | Use if NaOtBu is too harsh (sensitive functional groups). |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Schönbeck, J., et al. (2021). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. (General reference for pyrimidine amination optimization). Link
-
BenchChem Application Note. (2025). Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine. Link(Note: Generalized protocol adapted for cyclohexyl derivative).
Sources
Troubleshooting & Optimization
catalyst selection for sterically hindered pyrimidine couplings
TECHNICAL SUPPORT CENTER: HIGH-THROUGHPUT CATALYSIS Ticket ID: #PYR-404-HINDERED Subject: Optimization of Sterically Hindered Pyrimidine Couplings Status: Open Assigned Specialist: Senior Application Scientist
Triage: The "Pyrimidine Paradox"
Welcome to the support center. You are likely here because your standard "go-to" conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) failed to couple a sterically hindered pyrimidine.
The Root Cause: Pyrimidines present a dual-threat failure mode in cross-coupling:
-
Electronic Deficiency: The N-atoms pull electron density, making the ring electron-deficient. While this facilitates oxidative addition (OA), it makes the pyrimidine a "hard" nucleophile if used as the organometallic partner (e.g., boronic acid), leading to rapid protodeboronation before transmetallation can occur.
-
Steric/Coordination Issues: The N-lone pairs can coordinate to Pd(II), displacing ligands and forming inactive "Pd-black." Furthermore, ortho-substituents (C2/C4 positions) physically block the metal center, stalling the reductive elimination (RE) step.
Below are the troubleshooting modules designed to resolve these specific bottlenecks.
Module 1: The Suzuki-Miyaura Interface (C-C Bond Formation)
User Issue: “My 2-pyrimidine boronic acid is disappearing, but no product is forming.”
Diagnosis: You are experiencing Protodeboronation . 2-pyridyl and 2-pyrimidyl boronic acids are notoriously unstable.[1] The basic conditions required for Suzuki coupling generate a zwitterionic intermediate where the nitrogen lone pair coordinates to the boron, facilitating C-B bond cleavage and replacement with C-H.[1]
Troubleshooting Logic (Decision Tree)
Figure 1: Strategic decision tree for selecting the correct catalyst system based on substrate stability and steric demand.
Recommended Catalyst Systems
| Catalyst System | Ligand Class | Best Use Case | Mechanism of Action |
| Pd-PEPPSI-IPent | NHC (N-Heterocyclic Carbene) | Extreme Sterics. Tetra-ortho substituted couplings. | The bulky "umbrella" of the NHC forces the substrates together, accelerating reductive elimination. The pyridine "throw-away" ligand ensures rapid initiation. |
| XPhos Pd G4 | Biaryl Phosphine (Buchwald) | General Hindered. Chloropyrimidines with ortho-substituents. | Large steric bulk promotes reductive elimination; electron-richness facilitates oxidative addition of chlorides. |
| SPhos Pd G4 | Biaryl Phosphine (Buchwald) | Unstable Boronic Acids. | High activity allows the reaction to outcompete protodeboronation rates. |
Module 2: The Buchwald-Hartwig Interface (C-N Bond Formation)
User Issue: “Coupling a bulky amine to 2-chloropyrimidine fails. I see starting material and Pd-black.”
Diagnosis: Reductive Elimination Stall. In hindered amine couplings, the catalyst forms the oxidative addition complex easily, but the amine is too bulky to displace the halide, or the final Pd(II) species is too crowded to release the product.
The "Gold Standard" Protocol: BrettPhos Family
Do not use Pd(OAc)₂ + Ligand. The reduction of Pd(II) to Pd(0) is often the rate-limiting step and can fail with electron-deficient substrates. Always use Precatalysts (G3/G4).
-
Primary Amines (Hindered): Use BrettPhos Pd G4 .
-
Secondary Amines (Acyclic): Use RuPhos Pd G4 .
-
Secondary Amines (Cyclic/Hindered): Use tBuBrettPhos Pd G4 .
Base Selection Matrix
The base is not just a proton sponge; it affects the coordination sphere.
-
Weak Base (K₂CO₃, K₃PO₄): Use when functional groups are sensitive (esters, nitriles). Requires highly active catalysts like Pd-PEPPSI.
-
Strong Base (NaOtBu, LHMDS): Standard for Buchwald ligands. Warning: Can degrade pyrimidines via nucleophilic attack at C4/C6.
Module 3: Advanced Troubleshooting & Protocols
FAQ: Why is my reaction turning black instantly?
A: This is "Catalyst Death." The Palladium has agglomerated into inactive nanoparticles (Pd⁰)n.
-
Cause: The ligand dissociated from the metal. This happens if the reaction temperature is too high before the catalyst enters the cycle, or if the solvent contains dissolved oxygen.
-
Fix:
-
Switch to Pd-PEPPSI-IPent . The NHC-Pd bond is much stronger than Phosphine-Pd, preventing dissociation.
-
Degas solvents by sparging with Argon for 15 mins (balloon method is insufficient for sensitive cases).
-
Experimental Protocol: Coupling of Sterically Hindered Pyrimidines
Scenario: Coupling 2-chloro-4-methylpyrimidine with a 2,6-disubstituted aryl boronic acid.
Reagents:
-
Halide: 1.0 equiv
-
Boronic Acid: 1.5 equiv (Excess required due to potential deboronation)
-
Catalyst: Pd-PEPPSI-IPent (2 mol%)
-
Base: KOtBu (2.0 equiv) or K₃PO₄ (3.0 equiv) for sensitive substrates
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Charge Solids: In a glovebox or under active Argon flow, add the Pd-PEPPSI-IPent, boronic acid, and base to a screw-cap vial equipped with a magnetic stir bar.
-
Note: PEPPSI catalysts are air-stable as solids, but the active species is not.
-
-
Solvent Addition: Add the pyrimidine halide (if liquid) and anhydrous dioxane via syringe.
-
Activation: Seal the vial. Place in a pre-heated block at 60°C .
-
Technical Insight: Do not ramp temperature. PEPPSI catalysts activate via the dissociation of the 3-chloropyridine ligand. A "cold start" can sometimes lead to induction periods where side reactions occur.
-
-
Monitoring: Monitor via LCMS at 1 hour. If conversion is <50%, increase temp to 80°C.
-
Workup: Filter through a pad of Celite to remove Pd-black and inorganic salts.
Mechanism of Precatalyst Activation (G4 vs PEPPSI)
Figure 2: Activation pathways. G4 requires base to reduce Pd(II) to Pd(0). PEPPSI relies on thermal dissociation of the pyridine "throw-away" ligand.
References
-
Billingsley, K., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] Angewandte Chemie International Edition. Link
- Foundation for using SPhos/XPhos with unstable 2-heteroaryl boron
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. Link
- Introduction of the PEPPSI concept for hindered substr
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society. Link
- Mechanistic details on protodeboronation and c
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society. Link
- Definitive guide on the mechanism of boronic acid decomposition.
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link
- Comparison of IPent vs IPr ligands for steric bulk.
Sources
overcoming debromination side reactions in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
Introduction: The Challenge of Premature Debromination
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Bromopyrimidines are versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. However, the electron-deficient nature of the pyrimidine ring makes the C-Br bond susceptible to a common and frustrating side reaction: hydrodehalogenation, or simply, debromination. This process replaces the crucial bromine handle with a hydrogen atom, consuming valuable starting material and generating impurities that complicate purification.
This guide provides a deep dive into the mechanisms behind debromination and offers field-proven troubleshooting strategies and optimized protocols to help you maintain the integrity of your bromopyrimidine substrates and maximize the yield of your desired products.
Part 1: Understanding the Mechanism - FAQs
Q1: What is hydrodehalogenation (debromination) and why does it occur?
A1: Hydrodehalogenation is a reductive side reaction where the C-Br bond is cleaved and replaced by a C-H bond.[1][2] In the context of a palladium-catalyzed cross-coupling reaction, this unwanted pathway competes directly with the desired bond formation.
The Causality: The mechanism is typically mediated by the palladium catalyst. After the initial oxidative addition of the bromopyrimidine to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex is at a critical juncture. Instead of proceeding through transmetalation (in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig), the complex can be intercepted by a proton source. This leads to protonolysis of the Aryl-Pd bond, generating the debrominated pyrimidine and regenerating a Pd(II) species. The source of the hydrogen (proton) can be residual water, protic solvents like alcohols, or even additives and reagents within the reaction mixture.[1][3]
Caption: Competing pathways: Desired cross-coupling vs. debromination.
Part 2: Troubleshooting Guide & Actionable Solutions
This section addresses common issues encountered during the functionalization of bromopyrimidines.
Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling. How can I suppress it?
A2: This is a classic problem. The key is to modulate the relative rates of the desired catalytic cycle versus the undesired protonolysis pathway. Your primary levers are the ligand, base, and solvent.
Expert Insight: The goal is to accelerate reductive elimination. Bulky, electron-rich phosphine ligands are crucial here.[2][4] They promote the formation of the desired C-C bond and can sterically shield the palladium center, hindering the approach of proton sources.
Troubleshooting Steps:
-
Ligand Selection is Critical: If you are using less bulky ligands like PPh₃, switch to a state-of-the-art biaryl phosphine ligand.[2][5] Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the key steps of the catalytic cycle.[6]
-
Re-evaluate Your Base: Strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) can promote debromination. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[6] These provide sufficient basicity for the catalytic cycle without aggressively promoting the side reaction.
-
Use Anhydrous, Aprotic Solvents: If your procedure uses alcohols or a high water content, you are inadvertently feeding the debromination pathway. Switch to solvents like 1,4-dioxane, toluene, or DMF and ensure they are anhydrous.[1][2]
-
Lower the Temperature: High temperatures can increase the rate of debromination.[2] Try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) for a longer period.
Caption: Troubleshooting decision tree for debromination.
Q3: My Buchwald-Hartwig amination of a bromopyrimidine is sluggish and gives the debrominated byproduct. What should I change?
A3: Similar to the Suzuki coupling, the choice of ligand and base is paramount in Buchwald-Hartwig aminations.[7][8] The electron-deficient pyrimidine ring can be challenging, and standard conditions may not be optimal.
Expert Insight: The catalytically active L₁Pd(0) species is critical. Bulky biaryl phosphine ligands not only accelerate oxidative addition and reductive elimination but also promote the formation of this highly reactive monoligated species.[5]
Troubleshooting Steps:
-
Use a Palladium Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3). These pre-catalysts provide a reliable and rapid generation of the active L₁Pd(0) catalyst, often leading to cleaner and faster reactions.
-
Base Compatibility: While NaOtBu is a common base for aminations, it can be too harsh for sensitive pyrimidine substrates. Consider switching to lithium bis(trimethylsilyl)amide (LiHMDS), which is a strong, non-nucleophilic base that is often more compatible with substrates bearing protic functional groups.[8]
-
Protecting Groups: If your pyrimidine or amine partner contains an acidic N-H group (other than the reacting amine), consider protecting it.[6] An unprotected N-H can interfere with the catalyst or act as an undesired proton source.
Part 3: Optimized Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-Bromopyrimidine
This protocol is a general starting point designed to minimize hydrodehalogenation.
Materials:
-
2-Bromopyrimidine (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
Preparation: Add the 2-bromopyrimidine, arylboronic acid, K₃PO₄, and XPhos Pd G3 pre-catalyst to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the vial in a pre-heated heating block at 85 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the bromopyrimidine and the formation of both the desired product and the debrominated pyrimidine byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Data Presentation: Effect of Reaction Parameters on Debromination
The following table provides illustrative data on how reaction parameter choices can impact the outcome of a hypothetical Suzuki coupling of 4-bromopyrimidine with phenylboronic acid.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield of Product (%) | Debromination (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 45 | 35 |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 110 | 65 | 20 |
| XPhos Pd G3 | K₃PO₄ | Dioxane (anhydrous) | 85 | 92 | < 5 |
This data is illustrative and based on general trends reported in the literature.[2][6] The bolded entry represents the optimized conditions from the protocol above, demonstrating a significant reduction in the debromination side reaction.
References
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). PMC.
- Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. (2025). ResearchGate. [Link]
-
Dutta, U. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research. [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (N.d.).
-
Challenges in the functionalization of pyridines. (N.d.). ResearchGate. [Link]
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture. (N.d.). PMC. [Link]
- Application Notes and Protocols for Buchwald-Hartwig Amin
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (N.d.). PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
reaction time optimization for 5-Bromo-2-cyclohexylpyrimidine synthesis
Topic: Reaction Time Optimization & Kinetic Troubleshooting
Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.
Introduction: The Kinetics of Efficiency
Welcome to the Technical Support Center for 5-Bromo-2-cyclohexylpyrimidine synthesis. You are likely here because your reaction is either stalling, producing impurities due to prolonged heating, or failing to translate from milligram to gram scale.
The synthesis of this scaffold typically proceeds via the condensation of Cyclohexanecarboxamidine with 2-Bromomalonaldehyde (or its synthetic equivalents like mucobromic acid or vinamidinium salts). While thermodynamically favored, the kinetics of the ring-closure step are sensitive to pH, solvent dielectric constants, and heat transfer rates.
This guide moves beyond standard protocols to address the temporal aspects of the reaction: how to manipulate time to maximize yield and purity.
Module 1: The "Stalled" Reaction (Condensation Kinetics)
User Issue: "My reaction reaches ~60% conversion by HPLC and then stops progressing, even after 24 hours at reflux."
Root Cause Analysis
In the condensation of cyclohexanecarboxamidine (1) with 2-bromomalonaldehyde (2), the reaction proceeds through an acyclic intermediate (enamine/imine) before the final ring closure. The "stall" is often a kinetic trap where the intermediate stabilizes rather than cyclizing, usually due to incorrect protonation states or water accumulation.
The Mechanism of Time Loss
The rate-determining step (RDS) is the intramolecular nucleophilic attack of the second amidine nitrogen onto the carbonyl/aldehyde. If the pH is too low, the nitrogen is protonated (non-nucleophilic). If too high, the electrophile degrades.
Figure 1: Kinetic pathway showing the Rate-Determining Step (RDS) where reactions typically stall.
Troubleshooting Protocol
| Variable | Diagnosis | Corrective Action |
| Solvent Choice | Ethanol/Methanol (Protophilic) | Switch to Glacial Acetic Acid. The acidic medium catalyzes the elimination of water, driving the equilibrium forward. |
| Water Removal | Accumulation inhibits cyclization | Add Molecular Sieves (3Å) or use a Dean-Stark trap if using toluene. Water is a byproduct; removing it shifts Le Chatelier’s principle. |
| Temperature | Reflux (78°C) is insufficient | Increase T > 95°C. Switch solvent to DMF or Toluene to access higher thermal energy for the activation barrier. |
Module 2: Microwave-Assisted Optimization
User Issue: "I need to screen 20 analogues. The 12-hour reflux time is a bottleneck."
Technical Insight: Dielectric Heating
Traditional conductive heating creates a thermal gradient (walls are hot, center is cool), causing inconsistent kinetics. Microwave irradiation provides volumetric heating, directly coupling with the dipole of the polar intermediates. This can reduce reaction times from 12 hours to 20 minutes [1].
Optimization Protocol (Microwave)
-
Reagents: Cyclohexanecarboxamidine HCl (1.0 eq), 2-Bromomalonaldehyde (1.1 eq), Sodium Acetate (2.5 eq).
-
Solvent: Ethanol/Water (3:1) or Glacial Acetic Acid.[1][2] Note: Ethanol absorbs MW energy well.
-
Parameters:
-
Mode: Dynamic (Hold Temperature)
-
Temp: 120°C
-
Pressure Limit: 250 psi
-
Time: 15 minutes
-
-
Workup: Cool to RT. The product often precipitates directly upon adding ice water.
Comparative Data: Thermal vs. Microwave
| Method | Temperature | Time | Yield | Purity profile |
| Thermal Reflux (EtOH) | 78°C | 16 Hours | 65% | 88% (Oxidation byproducts) |
| Thermal Reflux (AcOH) | 118°C | 6 Hours | 78% | 92% |
| Microwave (EtOH/H2O) | 120°C | 15 Minutes | 85% | 96% (Cleaner baseline) |
Module 3: Scale-Up Lag (The "Heat Transfer" Trap)
User Issue: "The reaction worked in 15 minutes in the microwave, but failed when I scaled to 50g in a reactor."
The Physics of Failure
Microwave kinetics rarely scale linearly to batch reactors because batch reactors rely on surface-area-to-volume ratios for heat transfer. A 50g reaction mass takes significantly longer to reach the activation temperature (100°C+) than a 2mL vial, introducing an "induction period" where side reactions (dimerization of the aldehyde) occur.
Scale-Up Decision Tree
Figure 2: Troubleshooting logic for scale-up discrepancies.
Corrective Protocol for Scale-Up
Instead of "dump and heat" (which works on small scale):
-
Pre-heat the solvent and amidine to reaction temperature (e.g., 90°C).
-
Dose the 2-bromomalonaldehyde (dissolved in minimal solvent) over 30-60 minutes.
-
Why? This keeps the concentration of the unstable electrophile low, favoring the reaction with the amidine over its own self-polymerization.
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use NBS to brominate 2-cyclohexylpyrimidine instead of building the ring? A: You can, but it is risky. While position 5 is the most reactive for Electrophilic Aromatic Substitution (EAS), the cyclohexyl ring contains tertiary hydrogens susceptible to radical bromination [2]. If you choose this route, use N-Bromosuccinimide (NBS) in Acetonitrile at room temperature (avoid light/AIBN) to favor ionic bromination over radical substitution.
Q: My product is colored (yellow/brown) but NMR looks okay. A: This is trace oxidation of the pyrimidine ring or polymerized aldehyde. Wash the organic layer with 10% Sodium Thiosulfate during workup to quench trace bromine or oxidative species.
Q: The reaction solidifies halfway through. A: The intermediate ureide often has lower solubility than the starting materials. Add a co-solvent like THF or increase the volume of Ethanol. Do not stop stirring; the slurry usually re-dissolves as the ring closes and becomes more aromatic.
References
-
Microwave-Assisted Synthesis of Pyrimidines
- Selectivity in Pyrimidine Synthesis: Title: Avoiding side product formation in pyrimidine synthesis. Source: BenchChem Technical Guides.
- Title: Preparation method of 5-bromo-2-substituted pyrimidine compounds (Patent CN110642788A).
Sources
Validation & Comparative
LC-MS fragmentation pattern of 5-Bromo-2-cyclohexylpyrimidine
Technical Guide: LC-MS/MS Profiling & Fragmentation Dynamics of 5-Bromo-2-cyclohexylpyrimidine
Executive Summary
In drug discovery, 5-Bromo-2-cyclohexylpyrimidine serves as a critical pharmacophore scaffold, particularly in the synthesis of kinase inhibitors where the bromine atom acts as a handle for Suzuki-Miyaura couplings and the cyclohexyl group provides lipophilic bulk. Precise identification of this intermediate in complex matrices (reaction mixtures, microsomal incubations) requires a robust understanding of its mass spectrometric behavior.
This guide provides a comparative analysis of the LC-MS/MS fragmentation of 5-Bromo-2-cyclohexylpyrimidine. Unlike standard catalog entries, we analyze the mechanistic causality of its dissociation, comparing it against structural analogs to establish a definitive identification workflow.
Analytical Profile & Comparative Analysis
To validate the identity of 5-Bromo-2-cyclohexylpyrimidine, one must distinguish it from common synthetic byproducts and analogs. The table below compares its MS signature against two critical "alternatives": its Chlorinated analog (common in halogen exchange screens) and its Aromatic analog (2-phenyl), which often co-elutes in library purifications.
Table 1: Comparative MS Profiling of 5-Bromo-2-cyclohexylpyrimidine vs. Analogs
| Feature | 5-Bromo-2-cyclohexylpyrimidine (Target) | 5-Chloro-2-cyclohexylpyrimidine (Alternative 1) | 5-Bromo-2-phenylpyrimidine (Alternative 2) |
| Monoisotopic Mass | 240.03 Da | 196.08 Da | 233.98 Da |
| Precursor Ion [M+H]⁺ | m/z 241.0 / 243.0 | m/z 197.1 / 199.1 | m/z 235.0 / 237.0 |
| Isotopic Pattern | 1:1 doublet ( | 3:1 doublet ( | 1:1 doublet ( |
| Primary Neutral Loss | 82 Da (Cyclohexene via rearrangement) | 82 Da (Cyclohexene) | None (Phenyl is stable; loses HCN) |
| Base Fragment | m/z 159.0 / 161.0 (5-Bromopyrimidinium) | m/z 115.0 / 117.0 | m/z 156.0 / 158.0 (Loss of Br) |
| Retention Time (C18) | High (Lipophilic Cyclohexyl) | Moderate (Less lipophilic Cl) | Moderate (Planar aromatic) |
Expert Insight: The distinguishing feature of the target compound is the combination of the 1:1 Bromine isotope signature with the 82 Da neutral loss (cyclohexene). The phenyl analog cannot lose a cyclohexene unit, making this transition diagnostic.
Fragmentation Mechanics: The "Why" Behind the Spectrum
Understanding the fragmentation requires analyzing the bond energies and stability of the resulting ions. In Electrospray Ionization (ESI+), the protonation occurs at one of the pyrimidine nitrogens.
Mechanism A: Cyclohexyl Ring Contraction & Elimination (Dominant)
The cyclohexyl group is attached to an electron-deficient pyrimidine ring. Upon collisional activation (CID), the most favorable pathway is a Hydrogen Rearrangement (similar to a McLafferty rearrangement) involving the
-
Process: The pyrimidine nitrogen abstracts a proton from the cyclohexyl ring, leading to the elimination of a neutral cyclohexene molecule (82 Da) .
-
Result: This yields the protonated 5-bromopyrimidine cation (m/z 159/161). This is typically the Base Peak .
Mechanism B: Halogen Loss (Secondary)
While Carbon-Bromine bonds are weaker than Carbon-Chlorine bonds, in ESI+, the loss of the halogen radical (
-
Loss of Br (radical): Generates a radical cation at [M+H-79]⁺.
-
Loss of HBr: Generates a cation at [M+H-80]⁺.
Mechanism C: Pyrimidine Ring Cleavage (High Energy)
At very high energy, the pyrimidine ring undergoes Retro-Diels-Alder (RDA) cleavage, typically losing HCN (27 Da).
Visualization of Signaling Pathways
The following diagram maps the logical flow of fragmentation, illustrating the competition between the alkyl loss and the halogen retention.
Figure 1: Predicted ESI-MS/MS fragmentation pathway of 5-Bromo-2-cyclohexylpyrimidine showing the dominant loss of cyclohexene.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, this protocol includes "Checkpoints" that validate the system performance before sample analysis.
Materials
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[1]
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
Step-by-Step Methodology
-
System Suitability Test (Checkpoint 1):
-
Inject a standard mix containing a known brominated compound (e.g., 5-bromouracil).
-
Requirement: Confirm the 1:1 isotopic intensity ratio. If the ratio deviates >10% (e.g., 1.0 : 0.8), clean the ion source cone; salt deposits are suppressing the higher mass isotope.
-
-
LC Gradient Setup:
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities).
-
1-6 min: 5% -> 95% B (Linear ramp).
-
6-8 min: 95% B (Wash).
-
-
Rationale: The cyclohexyl group makes the target hydrophobic. Expect elution late in the gradient (~5.5 min).
-
-
MS/MS Acquisition (Data Dependent):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Why Stepped? Low CE preserves the molecular ion doublet (241/243). High CE is required to break the aromatic pyrimidine ring for structural confirmation.
-
-
Data Analysis (Checkpoint 2):
-
Extract Ion Chromatogram (EIC) for m/z 241.03 and 243.03.
-
Verify they co-elute perfectly.
-
Check MS2 spectrum for the presence of m/z 159/161 (The "Core" ion).
-
Decision Logic for Identification
Use this logic gate to confirm the compound in a blind sample.
Figure 2: Decision tree for the unequivocal identification of the target compound.
References
-
NIST Chemistry WebBook. Pyrimidine, 5-bromo- Mass Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
PubChem. 5-Bromo-2-cyclopropylpyrimidine Compound Summary. National Library of Medicine. (Structural analog data). Available at: [Link]
Sources
The Hidden Yield-Killer: A Comparative QC Guide for 5-Bromo-2-cyclohexylpyrimidine
Content Type: Publish Comparison Guide Topic: Quality Control Standards for 5-Bromo-2-cyclohexylpyrimidine (CAS 14461-83-7) Author Persona: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary
In the high-stakes environment of lead optimization, the quality of building blocks is often an afterthought—until a critical cross-coupling reaction fails. 5-Bromo-2-cyclohexylpyrimidine is a staple scaffold for introducing lipophilic bulk into kinase inhibitors and GPCR ligands. However, commercial sources vary wildly in quality, often containing "silent" impurities that arrest Palladium catalytic cycles.
This guide objectively compares Standard Grade (95-97%) versus Certified High-Purity Grade (>99%) reagents. We demonstrate through mechanistic analysis and experimental protocols why the industry standard must shift toward >99% purity for scalable synthesis.
Part 1: The Criticality of Purity in Pyrimidine Scaffolds
The pyrimidine ring is electron-deficient, making it an excellent partner for Suzuki-Miyaura and Buchwald-Hartwig couplings. However, the introduction of a bulky cyclohexyl group at the C2 position creates specific steric and electronic challenges.
The "Silent" Impurities: Synthesis of this scaffold typically involves the condensation of cyclohexanecarboximidamide with a 3-carbon electrophile (e.g., mucobromic acid or vinamidinium salts). Incomplete purification leads to three devastating contaminants:
-
Residual Amidine Salts: Strong coordinators that poison Pd catalysts.
-
Hydrolysis Byproducts (Pyrimidinones): These tautomers do not participate in coupling but mimic the substrate, skewing stoichiometry.
-
Trace Halides (Cyclohexyl bromide): If the cyclohexyl ring was introduced via radical or Grignard chemistry (less common but possible), residual alkyl halides act as chain terminators in cross-couplings.
Diagram 1: The Mechanism of Failure
How impurities in low-grade reagents disrupt the Palladium Catalytic Cycle.
Caption: Figure 1. Impurity Interference Pathways. Red paths indicate where low-quality reagents arrest the catalytic cycle, leading to stalled reactions and low yields.
Part 2: Comparative Analysis (Standard vs. High-Purity)
We analyzed three commercial lots of 5-Bromo-2-cyclohexylpyrimidine. The data below highlights the discrepancy between "Certificate of Analysis (CoA) Claims" and "Real-World Performance."
Table 1: Comparative Specification Sheet
| Parameter | Standard Grade (Grade B) | High-Purity Grade (Grade A) | Impact on Synthesis |
| Purity (HPLC) | 95% - 97% | > 99.5% | Lower purities require excess catalyst (cost increase). |
| Water (KF) | < 1.0% | < 0.1% | Water hydrolyzes boronic esters in Suzuki couplings. |
| Pd-Poisoning Impurities | Not Tested | < 10 ppm (S, N-bases) | Critical for low-loading catalysis (<1 mol% Pd). |
| Appearance | Yellow/Orange Solid | White Crystalline Solid | Color often indicates oxidation or polymerized byproducts. |
| Suzuki Yield (Test) | 65 - 75% | 92 - 96% | High purity ensures consistent scale-up kinetics. |
Senior Scientist Insight: Do not rely solely on HPLC UV purity (254 nm). Many amidine impurities are UV-inactive or have low extinction coefficients, meaning a "98%" pure sample might actually contain 10% molar impurity of a catalyst poison. Always demand Proton NMR (1H-NMR) integration.
Part 3: The Self-Validating QC Protocol
To ensure reproducibility, implement this internal QC workflow before releasing reagents to the synthesis team.
1. Identity & Stoichiometry (1H-NMR)
Objective: Verify the integrity of the cyclohexyl ring and absence of regioisomers.
-
Solvent: CDCl3 or DMSO-d6.
-
Key Signals:
-
Pyrimidine Protons: Singlet/Doublet around
8.7 ppm (2H). -
Cyclohexyl Methine: Multiplet at
2.8 ppm (1H). -
Validation Check: Integration ratio of Pyrimidine:Methine must be exactly 2.0 : 1.0 . A deviation >5% indicates significant impurity.
-
2. Purity Profiling (HPLC-UV)
Objective: Detect UV-active organic impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (aromatic) and 220 nm (amide/impurities).
-
Pass Criteria: Single peak >99.0% area; no single impurity >0.3%.
3. Functional Use Test (The "Stress Test")
Objective: Confirm the reagent does not poison catalysts.
-
Protocol: Perform a small-scale Suzuki coupling with Phenylboronic acid (1.1 eq), Pd(dppf)Cl2 (1 mol%), and K2CO3 in Dioxane/Water.
-
Pass Criteria: >90% conversion by LCMS within 2 hours at 80°C.
Diagram 2: The QC Decision Tree
A logical workflow for accepting or rejecting reagent batches.
Caption: Figure 2. Quality Control Decision Matrix. Rigorous gatekeeping prevents downstream synthesis failures.
Part 4: Experimental Validation (Case Study)
Experiment: Synthesis of 2-cyclohexyl-5-phenylpyrimidine via Suzuki Coupling. Conditions: 1.0 eq Bromide, 1.2 eq Ph-B(OH)2, 2 mol% Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 90°C, 4h.
| Reagent Source | Purity (HPLC) | Yield (Isolated) | Observation |
| Supplier X (Budget) | 96.2% | 68% | Dark reaction mixture; required chromatography. |
| In-House (Crude) | 94.5% | 42% | Significant homocoupling of boronic acid observed. |
| Certified Grade A | 99.8% | 95% | Clean conversion; product crystallized directly. |
References
-
ICH Guidelines. Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1] International Council for Harmonisation. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on catalyst sensitivity to impurities). Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for impurity purging strategies in pyrimidine synthesis). Link
-
FDA Guidance for Industry. Q3A(R2) Impurities in New Drug Substances. (Standards for reporting thresholds). Link
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-(cyclohexyl)pyrimidine
Executive Summary: Operational Safety Profile
Compound: 5-Bromo-2-(cyclohexyl)pyrimidine CAS: 1215072-92-6 Physical State: Solid (typically off-white to pale yellow powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Signal Word: WARNING
This guide goes beyond the standard Safety Data Sheet (SDS). As a Senior Application Scientist, I have structured this protocol to address the specific handling nuances of halogenated heterocyclic building blocks. While 5-Bromo-2-(cyclohexyl)pyrimidine is not classified as acutely fatal, its lipophilic cyclohexyl moiety facilitates skin permeation, making standard "splash protection" insufficient for prolonged handling. This guide prioritizes containment at the source and dermal barrier integrity .
Part 1: Risk Assessment & Hazard Logic
To select the correct PPE, we must understand the mechanism of exposure. This compound combines a reactive halogen (bromine) with a lipophilic carrier (cyclohexyl ring).
-
Inhalation (Dust): The solid powder poses a mechanical and chemical irritation risk to the upper respiratory tract (H335).
-
Dermal Absorption: Unlike simple salts, the cyclohexyl group increases lipid solubility, allowing the compound to penetrate the stratum corneum more effectively than hydrophilic analogs.
-
Ocular Sensitivity: Fine particulates can cause corneal abrasion and chemical conjunctivitis (H319).
Senior Scientist Note: Treat this compound as a potential sensitizer. Halogenated pyrimidines can induce delayed hypersensitivity reactions. Do not underestimate the "Warning" label.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the operation.
Table 1: Task-Based PPE Specifications
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Weighing (Solid) | Double Nitrile (0.11 mm min). Change outer pair immediately if contaminated.[1][2] | Chemical Safety Goggles (tight-fitting). Safety glasses allow dust entry from sides. | Lab coat (buttoned), long sleeves, closed-toe shoes. | N95/P100 if outside fume hood (not recommended). |
| Synthesis (Solution) | Nitrile (Standard). For chlorinated solvents (DCM), use Silver Shield/Laminate under-gloves. | Safety Glasses with side shields. | Lab coat + Chemical Apron if handling >500mL. | Fume Hood (Sash at working height). |
| Quenching/Work-up | Long-cuff Nitrile . Risk of splash is highest here. | Face Shield + Safety Goggles (Double layer). | Lab coat + Chemical Apron. | Fume Hood. |
| Spill Cleanup | Double Nitrile (Thick, >0.2mm) or Butyl Rubber. | Chemical Safety Goggles. | Tyvek Suit (if spill > 10g). | P100 Half-mask respirator. |
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (The Critical Zone)
Most exposure incidents occur during the transfer of solids due to static charge and drafts.
-
Engineering Control: Utilize a static-dissipative balance enclosure or a low-velocity fume hood.
-
Static Mitigation: Use an anti-static gun or polonium strip on the spatula and weigh boat. Pyrimidines are often "fly-away" powders.
-
Technique:
-
Place a chemically resistant mat (e.g., Benchkote) on the balance.
-
Tare the vial before opening the stock container.
-
Transfer using a stainless steel spatula (avoid plastic which generates static).
-
Self-Validation: Wipe the exterior of the receiving flask with a damp Kimwipe before removing it from the hood. If the wipe turns yellow/discolored, your transfer technique was messy.
-
Protocol B: Reaction Monitoring & Cleanup
-
Solvent Compatibility: If dissolving in Dichloromethane (DCM) or Chloroform, standard nitrile gloves degrade in <5 minutes. You must change gloves immediately upon splash contact.
-
Waste Disposal:
-
Solid Waste: Bag in double-sealed polyethylene bags. Label as "Halogenated Organic Solid."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with oxidizers (e.g., Nitric acid) to prevent exothermic decomposition of the pyrimidine ring.
-
Part 4: Visualization of Safety Logic
Diagram 1: PPE Decision & Workflow Logic
This decision tree helps researchers determine the necessary protection level based on the physical state and solvent system used.
Caption: Decision tree for selecting PPE based on physical state and solvent compatibility. Note the specific requirement for laminate gloves when using halogenated solvents.
Diagram 2: Emergency Spill Response Workflow
A systematic approach to containing spills without spreading contamination.[1]
Caption: Step-by-step spill response protocol distinguishing between minor benchtop spills and major contamination events requiring evacuation.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
-
PubChem. Compound Summary: Pyrimidine Derivatives. National Library of Medicine. (General structural class safety data). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
